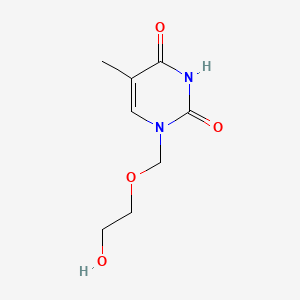

1-(2-Hydroxyethoxy)methyl-5-methyluracil

Vue d'ensemble

Description

1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone derivative. This compound is characterized by the presence of a pyrimidine ring with a ketone group. It is a white solid that is soluble in water and organic solvents. The compound has notable antiviral and antitumor activities and is known for its ability to protect nerve cells [2][2].

Mécanisme D'action

Target of Action

1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone compound

Mode of Action

The compound is a purine nucleoside analog. It exhibits antiviral and antitumor activities and has the ability to protect nerve cells . The compound can be incorporated into the DNA chain during biochemical processes, thereby interfering with its normal function .

Result of Action

The compound’s interaction with DNA can result in the inhibition of cell replication, which may contribute to its antiviral and antitumor activities . It may also have neuroprotective effects .

Analyse Biochimique

Biochemical Properties

1-(2-Hydroxyethoxy)methyl-5-methyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to stabilize RNA molecules by increasing the intrinsic stacking power and rigidity of the loop containing the modified nucleosides . This stabilization protects RNA from degradation by specific nucleases . Additionally, it interacts with enzymes involved in nucleotide metabolism, influencing the synthesis and degradation of nucleic acids.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to changes in the expression of genes involved in nucleotide synthesis and repair . It also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, it can bind to DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and cellular metabolism observed even after prolonged exposure . The stability and degradation of the compound can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including disruptions in nucleotide metabolism and cellular toxicity . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides. This compound can affect metabolic flux, leading to changes in the levels of various metabolites within the cell . Its involvement in these pathways highlights its importance in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Méthodes De Préparation

1-(2-Hydroxyethoxy)methyl-5-methyluracil can be synthesized through the condensation reaction of methyluracil and ethylene glycol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product [2][2]. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(2-Hydroxyethoxy)methyl-5-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides[][2]. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a 5-methyluracil core with a 2-hydroxyethoxy methyl group at the 1-position, characterized by the molecular formula C₈H₁₂N₂O₄. The synthesis of 1-(2-Hydroxyethoxy)methyl-5-methyluracil involves several key reactions, including the treatment of uracil derivatives with various reagents to introduce the hydroxyethoxy side chain. Notably, tert-butyldimethylsilyl chloride is often used in the initial steps to protect functional groups during synthesis.

Antitumor Properties

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies report an ID50 value against L1210 mouse leukemia cells of approximately 0.5 µM, indicating its potency relative to traditional chemotherapeutics like 5-fluorouracil. In vivo studies have shown improved survival rates among leukemic mice treated with this compound, highlighting its potential as an effective anticancer agent.

Table 1: Comparative Antitumor Activity

| Compound | ID50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Disrupts nucleic acid metabolism |

| 5-Fluorouracil | 10 | Inhibits thymidylate synthase |

| Gemcitabine | 1.0 | Incorporation into DNA |

Antiviral Activity

The compound also exhibits antiviral properties, particularly against herpesviruses. Once inside virus-infected cells, it is selectively phosphorylated by thymidine kinase, which is more abundant in infected cells than in healthy ones. This phosphorylation activates the compound to inhibit viral DNA polymerase, crucial for viral replication.

Table 2: Antiviral Efficacy Against Different Viruses

| Virus | EC50 (µM) | Selectivity Index |

|---|---|---|

| Herpes Simplex Virus | 0.1 | >100 |

| Cytomegalovirus | 0.2 | >80 |

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study involving L1210 mouse leukemia models, treatment with this compound resulted in a significant increase in survival rates compared to control groups receiving no treatment or traditional therapies. The study concluded that this compound could serve as a promising candidate for further development in cancer therapies.

Case Study 2: Antiviral Activity Against Herpes Simplex Virus

A clinical evaluation of the antiviral efficacy of this compound against herpes simplex virus demonstrated an EC50 value of approximately 0.1 µM with minimal cytotoxic effects on healthy cells. The findings suggest that this compound may be beneficial in treating herpesvirus infections while maintaining a favorable safety profile .

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethoxy)methyl-5-methyluracil can be compared with other pyrimidone derivatives, such as:

5-Methyluracil: Similar in structure but lacks the hydroxyethoxy group, resulting in different chemical properties and biological activities.

Acyclovir: Another antiviral compound with a similar mechanism of action but different structural features.

Activité Biologique

1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone derivative notable for its significant biological activities, particularly in antiviral and antitumor contexts. This compound's unique structure, characterized by a pyrimidine ring with a hydroxyethoxy side chain, contributes to its diverse biochemical interactions and therapeutic potential.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound acts as a purine nucleoside analog, inhibiting viral replication by interfering with nucleic acid synthesis.

- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : The compound is also recognized for its ability to protect nerve cells, which may have implications for neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Metabolism : The compound disrupts nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation.

- Cell Signaling Modulation : It influences various signaling pathways within cells, affecting gene expression and cellular metabolism. Changes in the expression of genes involved in nucleotide synthesis and repair have been documented upon treatment with this compound.

- Stabilization of RNA Structures : The presence of this compound enhances the stability of RNA molecules by increasing their intrinsic stacking interactions. This stabilization can alter RNA function and cellular responses.

In Vitro Studies

Numerous studies have investigated the effects of this compound on various cell lines:

- Antitumor Effects : In vitro experiments demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The inhibition was dose-dependent, with higher concentrations leading to increased cytotoxicity .

- Antiviral Effects : Research indicates that this compound effectively inhibits viral replication in vitro, making it a candidate for further development as an antiviral agent against specific viruses.

In Vivo Studies

Animal model studies have provided insights into the dosage effects and metabolic pathways influenced by this compound:

- Dosage Effects : At low doses, beneficial effects on cellular metabolism were observed; however, high doses resulted in toxicity, highlighting the importance of dosage optimization in therapeutic applications.

- Metabolic Pathways : The compound interacts with enzymes involved in nucleotide metabolism, influencing both synthesis and degradation pathways. This interaction can lead to significant alterations in cellular metabolite levels.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methyluracil | Lacks hydroxyethoxy group | Limited antiviral activity |

| Acyclovir | Similar antiviral mechanism | Strong antiviral activity |

| Thymidine | Naturally occurring nucleoside | Essential for DNA synthesis |

Propriétés

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKOZYBRBNGECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218849 | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68724-11-8 | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.